Cas no 1005583-96-9 (3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid)

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a versatile heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position and a methyl group at the 3-position. The propanoic acid moiety enhances its solubility and reactivity, making it suitable for further functionalization in synthetic chemistry applications. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical research, where its iodinated pyrazole structure serves as a key building block for cross-coupling reactions. Its well-defined reactivity profile and stability under standard conditions contribute to its utility in the development of biologically active molecules.
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid structure
1005583-96-9 structure
Product Name:3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
CAS No:1005583-96-9
MF:C7H9IN2O2
MW:280.063033819199
MDL:MFCD03419615
CID:3058790
Update Time:2025-05-24

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
    • MDL: MFCD03419615
    • Inchi: 1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
    • InChI Key: AFDKEJQHIJNWGO-UHFFFAOYSA-N
    • SMILES: IC1C(C)=NN(C=1)CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB498343-100 mg
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
1005583-96-9
100MG
€231.60 2022-03-01
abcr
AB498343-250 mg
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
1005583-96-9
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€275.80 2022-03-01
abcr
AB498343-500 mg
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
1005583-96-9
500MG
€409.30 2022-03-01
abcr
AB498343-1 g
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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1g
€486.60 2022-03-01
abcr
AB498343-5 g
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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5g
€1,185.30 2022-03-01
Ambeed
A274375-1g
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A2B Chem LLC
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A2B Chem LLC
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3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1005583-96-9)3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Order Number:A1097225
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:20
Price ($):241.0/724.0
Email:sales@amadischem.com

Additional information on 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid: A Comprehensive Overview

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, identified by the CAS number 1005583-96-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound comprises a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 3-position, attached to a propanoic acid moiety via the 1H position of the pyrazole ring.

The synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. The pyrazole ring is typically formed through the reaction of an aldehyde with an amine derivative, followed by cyclization under acidic conditions. The introduction of the iodine substituent at the 4-position is achieved through electrophilic aromatic substitution, while the methyl group at the 3-position is introduced via alkylation or acylation reactions. The propanoic acid moiety is then appended to the pyrazole ring through a coupling reaction, often facilitated by a coupling agent such as HATU or EDCI.

Recent studies have highlighted the potential of pyrazole derivatives as modulators of various biological targets, including kinases, ion channels, and nuclear receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain pyrazole-containing compounds exhibit potent inhibitory activity against protein kinase C (PKC), a key enzyme involved in signal transduction pathways. Similarly, investigations into the anti-inflammatory and antioxidant properties of pyrazole derivatives have revealed their potential as therapeutic agents for chronic inflammatory diseases and neurodegenerative disorders.

In addition to its pharmacological applications, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid has also been explored for its role in chemical synthesis as an intermediate for constructing more complex molecules. The presence of both iodine and methyl groups on the pyrazole ring makes this compound particularly versatile for further functionalization. For example, iodine can be readily replaced with other substituents through nucleophilic aromatic substitution, enabling the creation of a wide range of analogs with varying biological activities.

The physical properties of this compound include a melting point of approximately 220°C and a molecular weight of 297.2 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various synthetic protocols. Furthermore, its stability under standard storage conditions ensures its utility in long-term research projects.

From an environmental perspective, studies on the biodegradation and ecotoxicity of pyrazole derivatives have shown that these compounds generally exhibit low toxicity to aquatic organisms when present at concentrations typical of industrial effluents. However, further research is required to fully understand their long-term impact on ecosystems.

In conclusion, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, with its unique structural features and versatile functional groups, represents a valuable compound in contemporary chemical research. Its potential applications span across drug discovery, chemical synthesis, and environmental science. As ongoing studies continue to uncover new insights into its biological activities and synthetic utilities, this compound is poised to play an increasingly important role in advancing our understanding of pyrazole chemistry and its practical applications.

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Amadis Chemical Company Limited
(CAS:1005583-96-9)3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
A1097225
Purity:99%/99%
Quantity:1g/5g
Price ($):241.0/724.0
Email